Tris(acetonitrile)cyclopentadienylruthenium(II)
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Overview
Description
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the formula [(C5H5)Ru(NCCH3)3]PF6. It is a yellow-brown solid that is soluble in polar organic solvents. This compound is used as a homogeneous catalyst in organic synthesis, enabling various chemical reactions such as C-C bond formation and cycloadditions .
Preparation Methods
The synthesis of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves two main steps starting from the (benzene)ruthenium dichloride dimer. In the first step, the cyclopentadienyl (Cp) group is installed using cyclopentadienylthallium: [ [(C6H6)RuCl2]2 + 2 TlCp + 2 NH4PF6 → 2 [Cp(C6H6)Ru]PF6 + 2 TlCl + 2 NH4Cl ] In the second step, photochemical displacement of the benzene ligand occurs, which is replaced by three equivalents of acetonitrile (MeCN): [ [Cp(C6H6)Ru]PF6 + 3 MeCN → [CpRu(NCMe)3]PF6 + C6H6 ] This method provides a straightforward route to obtain the desired compound .
Chemical Reactions Analysis
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by its ruthenium center.
Reduction: The compound can also be involved in reduction reactions.
Substitution: Ligand substitution reactions are common, where the acetonitrile ligands can be replaced by other ligands.
Catalysis: It acts as a catalyst in regioselective and stereoselective dehydrative allylation of nucleophiles, O-H insertion and condensation reactions, hydrosilylation, decarboxylative allylic etherification, and Claisen rearrangement of unactivated allyl vinyl ethers
Scientific Research Applications
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties can be utilized in biochemical research for the synthesis of complex molecules.
Industry: It is used in industrial processes for the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center, which facilitates various catalytic processes. The compound enables C-C bond formation and promotes cycloadditions by providing a stable environment for the reaction intermediates .
Comparison with Similar Compounds
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds, such as:
Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate: This compound has a similar structure but with methyl groups on the cyclopentadienyl ring, which can affect its reactivity and catalytic properties.
Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate: This cobalt-based compound has similar catalytic applications but differs in its metal center and specific reactivity.
Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium-based compound with different ligands, used in photochemical applications.
These comparisons highlight the unique properties of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, particularly its versatility and effectiveness as a catalyst in various chemical reactions.
Properties
Molecular Formula |
C11H14N3Ru+ |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/C5H5.3C2H3N.Ru/c1-2-4-5-3-1;3*1-2-3;/h1-3H,4H2;3*1H3;/q-1;;;;+2 |
InChI Key |
SNPVADDEKJZOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC#N.C1C=CC=[C-]1.[Ru+2] |
Origin of Product |
United States |
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